

Ftbmt: A Comprehensive Technical Guide for Researchers

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Full Chemical Name: 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide

Abstract

This technical guide provides an in-depth overview of **Ftbmt**, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). **Ftbmt** has demonstrated significant potential as a therapeutic agent for schizophrenia, exhibiting both antipsychotic-like and pro-cognitive effects in preclinical studies. This document details the compound's mechanism of action, key experimental data, and the methodologies used to evaluate its efficacy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

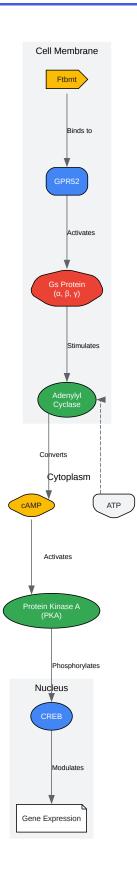


Property	Value
Full Chemical Name	4-[3-[[3-Fluoro-5- (trifluoromethyl)phenyl]methyl]-5-methyl-1H- 1,2,4-triazol-1-yl]-2-methylbenzamide
Molecular Formula	C19H16F4N4O
Molecular Weight	392.35 g/mol
CAS Number	1358575-02-6
Target Receptor	G protein-coupled receptor 52 (GPR52)
Biological Activity	GPR52 Agonist

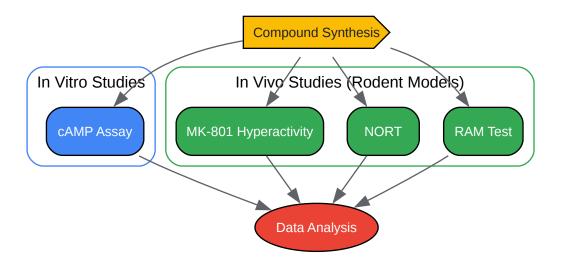
Mechanism of Action: GPR52 Signaling Pathway

Ftbmt acts as a selective agonist for GPR52, a Gs-coupled G protein-coupled receptor predominantly expressed in the striatum and nucleus accumbens.[1] Upon binding of Ftbmt, GPR52 undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression and neuronal function. This signaling cascade is believed to underlie the therapeutic effects of Ftbmt.









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References

- 1. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia -PubMed [pubmed.ncbi.nlm.nih.gov]
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